Febuxostat methanol solvate
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Overview
Description
Febuxostat methanol solvate is a crystalline compound formed by the interaction of febuxostat, a non-purine selective inhibitor of xanthine oxidase, with methanol. Febuxostat is primarily used for the treatment of chronic gout and hyperuricemia. The solvate form enhances the solubility and stability of febuxostat, making it more effective for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat methanol solvate involves the reaction of febuxostat with methanol under controlled conditions. The process typically includes dissolving febuxostat in methanol and allowing the solution to crystallize. The crystallization process can be facilitated by cooling or by the addition of anti-solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where febuxostat is dissolved in methanol, followed by controlled crystallization. The crystals are then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Febuxostat methanol solvate undergoes various chemical reactions, including:
Oxidation: Febuxostat can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in febuxostat.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of febuxostat, as well as substituted derivatives that can have different pharmacological properties .
Scientific Research Applications
Febuxostat methanol solvate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying solvate formation and crystallization processes.
Biology: Investigated for its effects on xanthine oxidase and related metabolic pathways.
Medicine: Primarily used in the treatment of gout and hyperuricemia
Industry: Utilized in the development of pharmaceutical formulations with improved solubility and stability
Mechanism of Action
Febuxostat methanol solvate exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, febuxostat reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism is particularly beneficial for patients with gout, as it helps prevent the formation of urate crystals in joints and tissues .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used for the treatment of gout.
Topiroxostat: A newer xanthine oxidase inhibitor with similar applications.
Oxypurinol: The active metabolite of allopurinol, also used in gout treatment.
Uniqueness
Febuxostat methanol solvate is unique due to its non-purine structure, which allows for selective inhibition of xanthine oxidase without affecting other enzymes. This selectivity reduces the risk of side effects compared to other xanthine oxidase inhibitors. Additionally, the methanol solvate form enhances the solubility and stability of febuxostat, making it more effective for pharmaceutical use .
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol |
InChI |
InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3 |
InChI Key |
AXVUXFXCFSBUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO |
Origin of Product |
United States |
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